(R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone
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Overview
Description
®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring substituted with an ethanone group and an aminoethylmethylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Ethanone Group: The ethanone group can be introduced via an acylation reaction using an appropriate acylating agent like acetyl chloride.
Attachment of the Aminoethylmethylamino Side Chain: This step involves the nucleophilic substitution of the piperidine ring with 2-aminoethylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of ®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethylmethylamino side chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone: The enantiomer of the compound, which may have different biological activities.
1-(3-(Dimethylamino)piperidin-1-yl)ethanone: A structurally similar compound with a dimethylamino group instead of the aminoethylmethylamino side chain.
1-(3-(Diethylamino)piperidin-1-yl)ethanone: Another analog with a diethylamino group.
Uniqueness
®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the aminoethylmethylamino side chain, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
1-[(3R)-3-[2-aminoethyl(methyl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)13-6-3-4-10(8-13)12(2)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNWKZULZQEOT-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)N(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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